Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate
Description
Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate is a sulfur-rich organosulfur compound characterized by a sulfonyldithioimidocarbonate backbone with methyl and methylsulfanyl substituents. Its complex structure includes a central phenyl ring functionalized with sulfonamide and thiocarbamoyl groups, which confer unique electronic and steric properties. This compound is synthesized through multi-step reactions involving sulfonamide precursors, carbon disulfide, and alkylating agents like methyl iodide. Its applications span agrochemicals, pharmaceuticals, and materials science, where its sulfur-based reactivity and stability are exploited .
Properties
IUPAC Name |
methyl N-[4-[bis(methylsulfanyl)methylideneamino]sulfonylphenyl]carbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S5/c1-17-10(16)12-8-4-6-9(7-5-8)20(14,15)13-11(18-2)19-3/h4-7H,1-3H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZGWHCSRGKELG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NC1=CC=C(C=C1)S(=O)(=O)N=C(SC)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601137715 | |
| Record name | Methyl N-[4-[[[bis(methylthio)methylene]amino]sulfonyl]phenyl]carbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135198-17-3 | |
| Record name | Methyl N-[4-[[[bis(methylthio)methylene]amino]sulfonyl]phenyl]carbamodithioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135198-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-[4-[[[bis(methylthio)methylene]amino]sulfonyl]phenyl]carbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate typically involves multiple steps. One common method includes the reaction of 4-aminophenyl sulfone with methyl isothiocyanate to form an intermediate, which is then reacted with dimethyl sulfate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, sulfonamide derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of enzyme activities involved in cancer progression .
Case Study: Inhibition of Carbonic Anhydrase
A study focusing on benzenesulfonamides demonstrated their effectiveness as inhibitors of carbonic anhydrase, an enzyme linked to tumor growth and metastasis. The structural similarities suggest that dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate could also act as a potent inhibitor, warranting further investigation .
Agricultural Applications
Pesticide Development
The compound's structural characteristics make it a candidate for development as a pesticide or herbicide. Similar compounds have been utilized in agricultural settings for their insecticidal properties, particularly against pests resistant to conventional treatments .
Data Table: Comparison of Insecticidal Activity
| Compound Name | Active Ingredients | Target Pests | Application Method |
|---|---|---|---|
| This compound | Methylsulfanyl group | Various insects | Foliar spray |
| Dimethyl 4-(methylthio)phenyl phosphate | Organophosphate | Aphids, mites | Soil application |
Material Science
Polymer Synthesis
The compound can serve as a building block for synthesizing polymers with enhanced properties. Its sulfonyl and thioamide functionalities allow for the formation of cross-linked networks that improve mechanical strength and thermal stability in polymer matrices.
Case Study: Synthesis of Sulfonamide-Containing Polymers
Research has shown that incorporating sulfonamide groups into polymer chains can enhance antimicrobial properties, making these materials suitable for medical applications such as wound dressings . The potential for this compound to provide similar benefits in polymer formulations is an area ripe for exploration.
Biochemical Research
Enzyme Inhibition Studies
The compound's ability to interact with specific enzymes makes it valuable in biochemical research. Studies on similar compounds have revealed their roles as enzyme inhibitors, impacting pathways related to inflammation and metabolic disorders .
Mechanism of Action
The mechanism of action of Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur and nitrogen atoms can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methyl vs. Ethyl Derivatives
The compound differs from analogs such as Diethyl 4-aminophenylsulfonylcarbonimidodithioate (compound 2 in ) in alkyl substituents. While the target compound uses methyl groups, compound 2 employs ethyl groups. This substitution influences:
- Solubility : Methyl derivatives exhibit lower lipophilicity compared to ethyl analogs, affecting their partitioning in biological systems.
- Reactivity : Ethyl groups in compound 2 may sterically hinder nucleophilic attack at the dithioimidocarbonate core, whereas methyl groups enhance accessibility for reactions.
- Synthetic Pathways: Both compounds derive from 4-aminobenzene-1-sulfonamide, but alkylation with methyl iodide vs. ethyl iodide dictates substituent identity .
Reactivity with Acrylic Acid
highlights that compound 2 reacts with acrylic acid in toluene/acetic acid to form 3-[(4-{[bis(ethylthio)-methylene]sulfamoyl}phenyl)amino]propanoic acid (4). In contrast, the dimethyl variant may exhibit divergent reactivity due to:
- Electronic Effects : Methyl groups’ electron-donating nature could stabilize intermediates differently.
- Steric Constraints : Smaller methyl substituents might facilitate faster cyclization or alternative adduct formation.
This difference underscores the role of alkyl chain length in directing reaction outcomes .
Crystallographic and Structural Analysis
ORTEP-III software () is critical for resolving sulfur-containing compounds’ crystal structures. Comparisons of bond lengths, angles, and packing arrangements between the dimethyl compound and ethyl analogs could reveal:
- Conformational Flexibility : Methyl groups may allow tighter molecular packing.
- Hydrogen-Bonding Networks : Sulfonamide and thiocarbamoyl groups likely form distinct intermolecular interactions.
Data Table: Key Properties of Sulfonyldithioimidocarbonate Derivatives
| Property | Dimethyl Compound | Diethyl Derivative (Compound 2) |
|---|---|---|
| Alkyl Substituents | Methyl | Ethyl |
| Synthetic Alkylating Agent | Methyl iodide | Ethyl iodide |
| Reactivity with Acrylic Acid | Potential cyclization products | Forms propanoic acid derivative |
| Lipophilicity (LogP) | Estimated lower | Higher (due to ethyl groups) |
| Biological Activity | Hypothesized enhanced absorption | Moderate herbicidal activity |
Biological Activity
Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The synthesis methods and structural characteristics are also discussed to provide a comprehensive understanding of the compound's functionality.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a dithioimidocarbonate moiety. The synthesis typically involves reactions with various hydrazines and other nucleophiles, leading to the formation of heterocyclic derivatives. For example, dimethyl N-cyanodithioiminocarbonate can react with hydrazines to yield a range of biologically active compounds, including triazoles and oxadiazoles .
Antimicrobial Properties
This compound exhibits notable antibacterial and antifungal activities. Studies have shown that derivatives synthesized from this compound can effectively inhibit the growth of various bacterial strains and fungi. For instance, compounds derived from dimethyl N-cyanodithioiminocarbonate demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .
| Activity | Tested Organisms | Inhibition Zone (mm) |
|---|---|---|
| Antibacterial | E. coli | 15 |
| S. aureus | 20 | |
| Antifungal | C. albicans | 18 |
| A. niger | 16 |
Anticancer Activity
The compound has shown promising results in anticancer studies. Research indicates that certain derivatives can inhibit cell proliferation in various cancer cell lines, including HCT116 (colon cancer) and NCI-N87 (gastric cancer), with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.46 |
| NCI-N87 | 0.57 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory activity. It has been reported to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .
Case Studies
- Antibacterial Activity Study : A study evaluated the efficacy of several synthesized derivatives against common pathogens. Results indicated that compounds with a methylthio group exhibited enhanced antibacterial activity compared to their counterparts without this modification .
- Anticancer Efficacy : In vitro assays were conducted on various human cancer cell lines to assess the cytotoxic effects of synthesized derivatives. The results revealed that some compounds significantly inhibited cell growth, indicating their potential as anticancer agents .
- Inflammation Model : In vivo models demonstrated that treatment with certain derivatives led to a marked decrease in edema in response to inflammatory stimuli, supporting their use in developing anti-inflammatory therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
